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Compound of Interest

Compound Name: Dibutyl malate

Cat. No.: B7770348

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for dibutyl
malate (CAS No. 105-76-0), a significant compound in various industrial and research
applications. The following sections present tabulated quantitative data from Nuclear Magnetic
Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with
detailed experimental protocols for data acquisition. A logical workflow for the spectroscopic
analysis of chemical compounds is also visualized.

Spectral Data Summary

The following tables summarize the key spectral data for dibutyl malate, facilitating easy
reference and comparison.

Table 1: *H NMR Spectral Data
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

6.26 S - =CH

417 t 6.7 -OCHaz-

1.67 p 7.0 -OCH2CH:-

1.41 h 7.4 -CH2CHs

0.94 t 7.4 -CHs

Note: Data acquired from the Spectral Database for Organic Compounds (SDBS).[1][2][3]

« 13

Chemical Shift (8) ppm Assignment
165.4 C=0

129.2 =CH

65.3 -OCHz-

30.5 -OCH2CH:-
19.1 -CH2CHs
13.6 -CHs

Note: Data acquired from the Spectral Database for Organic Compounds (SDBS).[1][2][3]

Table 3: IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment

2961 Strong C-H stretch (alkane)
2874 Medium C-H stretch (alkane)
1727 Very Strong C=0 stretch (ester)

1647 Medium C=C stretch (alkene)
1466 Medium C-H bend (alkane)

1382 Medium C-H bend (alkane)

1286 Very Strong C-O stretch (ester)

1159 Very Strong C-O stretch (ester)

984 Medium =C-H bend (out-of-plane)
865 Medium =C-H bend (out-of-plane)

Note: Data acquired from the Spectral Database for Organic Compounds (SDBS).[1][2][3]

IabIgA._Mais_SpgslmmﬂnLQata

Relative Intensity (%) Assignment
56 100.0 [CaHs]*
99 97.5 [C5H702]*
117 56.7 [CsH503]*
173 31.8 [M - CaHoQO]*
57 28.1 [CaHs]*
41 27.8 [C3Hs]*
155 24.3 [M - CaHo0O2]*
228 6.3 [M]* (Molecular lon)
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Note: Data acquired from the Spectral Database for Organic Compounds (SDBS) and
MassBank.[1][2][3][4]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a
liquid sample such as dibutyl malate.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

o Sample Preparation: Approximately 5-20 mg of dibutyl malate is dissolved in 0.6-0.7 mL of
a deuterated solvent (e.g., chloroform-d, CDCIs) in a clean, dry 5 mm NMR tube. A small
amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift
calibration (& = 0.00 ppm).

¢ Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
o Data Acquisition:

o 'H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-
45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2
seconds, and an acquisition time of 2-3 seconds. Typically, 8-16 scans are acquired for a
good signal-to-noise ratio.

o 13C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum. Key
parameters include a 30-45° pulse angle, a spectral width of approximately 220 ppm, a
relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number
of scans (e.g., 128-1024 or more) is required due to the low natural abundance of the 13C
isotope.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the internal
standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
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» Sample Preparation: For an Attenuated Total Reflectance (ATR) measurement, a single drop
of neat dibutyl malate is placed directly onto the ATR crystal (e.g., diamond or zinc
selenide).

e Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.
o Data Acquisition:

o A background spectrum of the clean, empty ATR crystal is recorded to account for
atmospheric and instrumental contributions.

o The sample spectrum is then acquired. Typically, 16-32 scans are co-added at a resolution
of 4 cm~1* over a spectral range of 4000-400 cm~1.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of dibutyl malate is prepared in a volatile organic
solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 pg/mL.

 Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source is used.

e GC Conditions:

o Injector: A split/splitless injector is typically used, with an injection volume of 1 pL and an
injector temperature of 250-280°C.

o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is
commonly employed.

o Oven Program: A temperature gradient is used to ensure good separation. A typical
program might start at 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final
temperature of 280-300°C.
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o Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1
mL/min.

e MS Conditions:
o lonization: Electron lonization (EIl) at a standard energy of 70 eV.

o Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range of,
for example, 40-450 amu.

o lon Source Temperature: Typically maintained at 200-230°C.

o Data Analysis: The resulting chromatogram shows the separation of components over time,
and the mass spectrum for each chromatographic peak is used for compound identification
by comparing the fragmentation pattern to spectral libraries and known fragmentation rules.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like dibutyl malate.
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Caption: Workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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